Lp-PLA2-IN-3 Demonstrates >8-Fold Superior Potency Compared to Lp-PLA2-IN-2
Lp-PLA2-IN-3 inhibits recombinant human Lp-PLA2 with an IC50 of 14 nM , representing an 8.6-fold improvement in potency over the related analog Lp-PLA2-IN-2, which has a reported IC50 of 120 nM in the same assay format [1][2].
| Evidence Dimension | In vitro inhibitory potency (IC50) |
|---|---|
| Target Compound Data | 14 nM |
| Comparator Or Baseline | Lp-PLA2-IN-2: 120 nM |
| Quantified Difference | 8.6-fold more potent |
| Conditions | Recombinant human Lp-PLA2 (rhLpPLA2) enzyme assay |
Why This Matters
The lower IC50 allows for a reduced compound concentration to achieve the same target inhibition, minimizing potential off-target effects and conserving valuable compound during in vitro studies.
- [1] Woolford, A. J., et al. (2016). Fragment-Based Approach to the Development of an Orally Bioavailable Lactam Inhibitor of Lipoprotein-Associated Phospholipase A2 (Lp-PLA2). Journal of Medicinal Chemistry, 59(23), 10738-10749. DOI: 10.1021/acs.jmedchem.6b01427 View Source
- [2] InvivoChem. (n.d.). Lp-PLA2-IN-2 (V40392) Product Datasheet. Retrieved from https://www.invivochem.cn/lp-pla2-in-2.html View Source
